molecular formula C21H40 B1532891 cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane CAS No. 114123-73-8

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane

Cat. No.: B1532891
CAS No.: 114123-73-8
M. Wt: 292.5 g/mol
InChI Key: RKIRUWUUGLPTCW-QZTJIDSGSA-N
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Description

Cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane is a useful research compound. Its molecular formula is C21H40 and its molecular weight is 292.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Systems and Organic Synthesis

  • Catalytic Efficiency and Versatility : The efficiency of certain cyclohexane derivatives in catalytic systems has been demonstrated, particularly in the synthesis of aryl, heteroaryl, and vinyl sulfides. Cyclohexanediol derivatives, for instance, have shown to be effective ligands in Cu-catalyzed cross-coupling reactions, facilitating the synthesis of biologically important compounds with high yield and functional group tolerance (Kabir et al., 2010).

Stereochemistry and Reaction Mechanisms

  • Stereochemical Influences : The stereochemistry of cyclohexane derivatives plays a crucial role in their reactivity and the outcomes of their reactions. For instance, the stereochemical configuration of cyclohexene derivatives has been analyzed to understand their behavior in reactions such as trifluoroacetolysis, demonstrating the importance of cis/trans configurations in determining reaction pathways and product selectivity (Wickham & Kitching, 1983).

Oxidation and Functionalization

  • Oxidation Reactions : Research on the oxidation of higher alkanes using hydrogen peroxide in the presence of manganese(IV) complexes has shown the potential for selective hydroperoxidation and hydroxylation of cyclohexane derivatives. This process highlights the applicability of cyclohexane structures in selective organic transformations, offering pathways to functionalized products with high regio- and bond selectivity (Shul’pin et al., 1999).

Polymeric Materials

  • Polyimide Synthesis : The structural isomerism of cyclohexanetetracarboxylic dianhydrides, including cis and trans isomers, has been explored in the synthesis of polyimides. These studies reveal how isomerism affects the properties of polymeric materials, including solubility, thermal stability, and mechanical properties. This research underscores the importance of cyclohexane derivatives in the development of high-performance polymers (Fang et al., 2004).

Chemical Ionization and Mass Spectrometry

  • Isomerization and Mass Spectrometry Analysis : Studies on the chemical ionization of cyclohexane derivatives have provided insights into the configurational effects on internal proton transfers and ion-neutral complex formations. These findings are critical for understanding the behavior of cyclohexane derivatives in analytical chemistry applications, particularly in mass spectrometry (Denekamp & Mandelbaum, 1995).

Properties

IUPAC Name

(2S,3R)-1,1,5,5-tetramethyl-2-prop-1-en-2-yl-3-(2,2,4-trimethylpentyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40/c1-15(2)11-19(5,6)12-17-13-20(7,8)14-21(9,10)18(17)16(3)4/h15,17-18H,3,11-14H2,1-2,4-10H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIRUWUUGLPTCW-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC1CC(CC(C1C(=C)C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C)(C)C[C@@H]1CC(CC([C@@H]1C(=C)C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001348926
Record name cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114123-73-8
Record name cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 2
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 3
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 4
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 5
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 6
Reactant of Route 6
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane

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